molecular formula C14H21N2O3P B14554042 Diethyl {[(2-cyanoethyl)amino](phenyl)methyl}phosphonate CAS No. 61739-20-6

Diethyl {[(2-cyanoethyl)amino](phenyl)methyl}phosphonate

Cat. No.: B14554042
CAS No.: 61739-20-6
M. Wt: 296.30 g/mol
InChI Key: JDGUYKZLKQVVRU-UHFFFAOYSA-N
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Description

Diethyl {(2-cyanoethyl)aminomethyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring and a cyanoethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {(2-cyanoethyl)aminomethyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the cyanoethylamino and phenylmethyl groups. One common method involves the Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base and a solvent such as toluene or acetonitrile, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of diethyl {(2-cyanoethyl)aminomethyl}phosphonate may involve large-scale batch or continuous flow processes. These methods typically employ similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diethyl {(2-cyanoethyl)aminomethyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Phosphonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Diethyl {(2-cyanoethyl)aminomethyl}phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl {(2-cyanoethyl)aminomethyl}phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. The cyanoethylamino group can interact with nucleophilic sites, potentially leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {(2-cyanoethyl)aminomethyl}phosphonate is unique due to the presence of both the cyanoethylamino and phenylmethyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

61739-20-6

Molecular Formula

C14H21N2O3P

Molecular Weight

296.30 g/mol

IUPAC Name

3-[[diethoxyphosphoryl(phenyl)methyl]amino]propanenitrile

InChI

InChI=1S/C14H21N2O3P/c1-3-18-20(17,19-4-2)14(16-12-8-11-15)13-9-6-5-7-10-13/h5-7,9-10,14,16H,3-4,8,12H2,1-2H3

InChI Key

JDGUYKZLKQVVRU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)NCCC#N)OCC

Origin of Product

United States

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